N,2-Dimethyl-N-(2-methylphenyl)benzamide
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Overview
Description
N,2-Dimethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H17NO It is a derivative of benzamide, characterized by the presence of two methyl groups and a methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-Dimethyl-N-(2-methylphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid reacts with thionyl chloride to form 2-methylbenzoyl chloride.
Amidation: The 2-methylbenzoyl chloride is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N,2-Dimethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: A simpler derivative with similar structural features but lacking the methylphenyl group.
Dimethylbenzylamine: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
N,2-Dimethyl-N-(2-methylphenyl)benzamide is unique due to the presence of both dimethyl and methylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61494-28-8 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,2-dimethyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-4-6-10-14(12)16(18)17(3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
InChI Key |
LQXAVDLYVALMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2C |
Origin of Product |
United States |
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